2-chloro-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
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Description
2-chloro-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Intermolecular Interactions and Structural Analysis
The synthesis and X-ray structure characterization of antipyrine derivatives, including similar compounds to the one mentioned, have been extensively studied. Research by Saeed et al. (2020) on antipyrine-like derivatives showcased the synthesis, spectroscopic characterization, and crystal packing stabilized by hydrogen bonds and π-interactions, offering insights into their potential applications in materials science and molecular engineering. These findings are significant for understanding the molecular interactions and stabilization mechanisms of such compounds (Saeed et al., 2020).
Potential Applications
Anticancer and Anti-5-lipoxygenase Agents
A study on novel pyrazolopyrimidines derivatives, including those structurally related to the queried compound, highlighted their synthesis and evaluation as potential anticancer and anti-5-lipoxygenase agents. This research indicates the therapeutic potential of these compounds in treating cancer and inflammatory diseases, emphasizing the importance of structural variations for biological activity (Rahmouni et al., 2016).
Antimicrobial Activities
The synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, including antimicrobial evaluation, reveals the importance of structural diversity in developing new antimicrobial agents. This research, by Gouda et al. (2010), showcases the compound's potential in contributing to the discovery of new antimicrobial agents, further emphasizing the critical role of synthetic organic chemistry in drug discovery (Gouda et al., 2010).
Heterocyclic Synthesis
The utility of enaminonitriles in heterocyclic synthesis, as demonstrated by Fadda et al. (2012), involves the creation of novel pyrazole, pyridine, and pyrimidine derivatives. This work underlines the versatility of compounds like the one in synthesizing a wide range of heterocyclic compounds, which are foundational in medicinal chemistry and drug design (Fadda et al., 2012).
properties
IUPAC Name |
2-chloro-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c1-10-11(2)21-19(23-17(10)26)25-16(9-15(24-25)12-7-8-12)22-18(27)13-5-3-4-6-14(13)20/h3-6,9,12H,7-8H2,1-2H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJCJMUYFQISMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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